Cas no 1393442-14-2 (5-Bromo-4-chloro-2-nitrobenzonitrile)

5-Bromo-4-chloro-2-nitrobenzonitrile is a halogenated nitrile compound with a nitro substituent, commonly utilized as a versatile intermediate in organic synthesis and pharmaceutical research. Its distinct molecular structure, featuring bromo, chloro, and nitro functional groups, enables selective reactivity in cross-coupling reactions, nucleophilic substitutions, and heterocycle formation. The compound's high purity and stability make it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules and agrochemicals. Its well-defined reactivity profile allows for precise modifications, facilitating the synthesis of complex derivatives. The product is typically supplied with rigorous quality control to ensure consistency in research and industrial applications.
5-Bromo-4-chloro-2-nitrobenzonitrile structure
1393442-14-2 structure
Product Name:5-Bromo-4-chloro-2-nitrobenzonitrile
CAS No:1393442-14-2
MF:C7H2BrClN2O2
MW:261.459979534149
CID:3047768
Update Time:2025-08-04

5-Bromo-4-chloro-2-nitrobenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-4-chloro-2-nitrobenzonitrile
    • Inchi: 1S/C7H2BrClN2O2/c8-5-1-4(3-10)7(11(12)13)2-6(5)9/h1-2H
    • InChI Key: ZUICMBUZYPVZSU-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC(=C(C#N)C=1)[N+](=O)[O-])Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 259
  • XLogP3: 2.8
  • Topological Polar Surface Area: 69.6

5-Bromo-4-chloro-2-nitrobenzonitrile Pricemore >>

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5-Bromo-4-chloro-2-nitrobenzonitrile Related Literature

Additional information on 5-Bromo-4-chloro-2-nitrobenzonitrile

Comprehensive Overview of 5-Bromo-4-chloro-2-nitrobenzonitrile (CAS 1393442-14-2): Properties, Applications, and Industry Insights

5-Bromo-4-chloro-2-nitrobenzonitrile (CAS 1393442-14-2) is a high-value heterocyclic compound widely recognized for its versatile applications in pharmaceutical intermediates, agrochemical synthesis, and material science. This nitro-substituted benzonitrile derivative features a unique molecular structure combining bromine, chlorine, and nitro functional groups, making it a critical building block in modern organic chemistry. With increasing global demand for specialty chemicals, researchers are actively exploring its potential in drug discovery and crop protection formulations.

The compound's molecular formula C7H2BrClN2O2 and molecular weight 261.46 g/mol reflect its precise chemical composition, while its crystalline solid form and moderate solubility in organic solvents like DMF and dichloromethane make it practical for laboratory and industrial use. Recent studies highlight its role as a precursor for biologically active molecules, particularly in developing kinase inhibitors and antimicrobial agents—topics frequently searched in PubMed and Reaxys databases.

In the context of green chemistry trends, 5-Bromo-4-chloro-2-nitrobenzonitrile has gained attention for its potential in catalyzed cross-coupling reactions, a hot topic among researchers optimizing atom-efficient syntheses. Analytical techniques such as HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry) are commonly employed to verify its purity, which typically exceeds 98% in commercial samples. The compound's thermal stability (decomposition above 200°C) makes it suitable for various high-temperature reactions.

From an industrial perspective, manufacturers emphasize cost-effective synthesis routes for 1393442-14-2, often involving stepwise halogenation and nitration processes. Quality control protocols focus on minimizing isomeric impurities, a frequent concern raised in patent literature. The compound's electrophilic aromatic substitution reactivity enables diverse downstream modifications, aligning with current interests in structure-activity relationship (SAR) studies for drug design.

Environmental considerations drive innovation in handling nitroaromatic compounds like 5-Bromo-4-chloro-2-nitrobenzonitrile. Recent ACS Sustainable Chemistry publications discuss improved waste treatment methods for byproducts generated during its production. The scientific community also explores its potential in photoactive materials, leveraging its conjugated π-system for applications in organic electronics—a trending research area with over 5,000 annual publications.

Market analysts note growing procurement of 1393442-14-2 by contract research organizations (CROs) and generic pharmaceutical companies, particularly in Asia-Pacific regions. Regulatory compliance with REACH and ICH guidelines ensures its safe handling in GMP facilities. Storage recommendations typically specify amber glass containers under inert atmosphere to maintain stability, addressing common queries from laboratory technicians.

Emerging applications include its use as a fluorescent probe precursor in bioimaging studies, capitalizing on its electron-withdrawing groups to tune photophysical properties. Computational chemists frequently model its molecular orbitals using DFT calculations, as evidenced by citations in Journal of Chemical Information and Modeling articles. These multidisciplinary applications make 5-Bromo-4-chloro-2-nitrobenzonitrile a compound of enduring scientific and commercial interest.

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